molecular formula C12H16N2O3 B2705956 2,6-Dimethyl-4-(2-nitrophenyl)morpholine CAS No. 883042-58-8

2,6-Dimethyl-4-(2-nitrophenyl)morpholine

Cat. No.: B2705956
CAS No.: 883042-58-8
M. Wt: 236.271
InChI Key: ZZBYVKYAISMKDR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(2-nitrophenyl)morpholine is an organic compound with the molecular formula C12H16N2O3 It is a morpholine derivative characterized by the presence of two methyl groups at positions 2 and 6, and a nitrophenyl group at position 4 of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the morpholine ring. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4-(2-nitrophenyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-nitrophenyl)morpholine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
  • 2,6-Dimethylmorpholine
  • 4-(2-Nitrophenyl)morpholine

Uniqueness

2,6-Dimethyl-4-(2-nitrophenyl)morpholine is unique due to the specific positioning of the nitrophenyl group and the two methyl groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-dimethyl-4-(2-nitrophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-5-3-4-6-12(11)14(15)16/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBYVKYAISMKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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